molecular formula C18H23N3O B5420683 2-methyl-4-phenyl-1-[3-(1H-pyrrol-1-yl)propanoyl]piperazine

2-methyl-4-phenyl-1-[3-(1H-pyrrol-1-yl)propanoyl]piperazine

Cat. No.: B5420683
M. Wt: 297.4 g/mol
InChI Key: WPUUHIHBRYMNRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-methyl-4-phenyl-1-[3-(1H-pyrrol-1-yl)propanoyl]piperazine” is a complex organic molecule that contains several functional groups, including a piperazine ring, a phenyl group, a pyrrole ring, and a propanoyl group . The presence of these functional groups suggests that the compound could have a variety of chemical and biological properties.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it could be synthesized through a series of reactions involving the functional groups present. For example, the piperazine ring could potentially be formed through a reaction involving a diamine and a dihalide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms, the phenyl group is a six-membered carbon ring, and the pyrrole ring is a five-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the functional groups. For example, the pyrrole ring could potentially undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the piperazine ring could potentially make the compound basic, while the presence of the propanoyl group could potentially make it acidic .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if the compound is basic, it could potentially be corrosive and cause burns. Additionally, if the compound is intended to be used as a drug, there could be potential side effects associated with its use .

Future Directions

The future directions for this compound would depend on its intended use. If it were to be used as a drug, future research could involve optimizing its structure to improve its efficacy and reduce side effects .

Properties

IUPAC Name

1-(2-methyl-4-phenylpiperazin-1-yl)-3-pyrrol-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-16-15-20(17-7-3-2-4-8-17)13-14-21(16)18(22)9-12-19-10-5-6-11-19/h2-8,10-11,16H,9,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUUHIHBRYMNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)CCN2C=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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